4-Amino-2-fluoronicotinaldehyde

Description

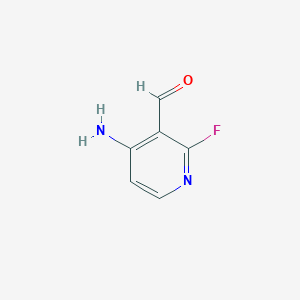

4-Amino-2-fluoronicotinaldehyde (CAS: 1289119-17-0) is a fluorinated pyridine derivative featuring an aldehyde group at position 1, an amino (-NH₂) group at position 4, and a fluorine atom at position 2 of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde moiety and electronic modulation by the amino and fluorine substituents .

Properties

IUPAC Name |

4-amino-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLNARJCFLEDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often use readily available starting materials and employ techniques such as catalytic hydrogenation and selective fluorination to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoronicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

4-Amino-2-fluoronicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares 4-Amino-2-fluoronicotinaldehyde with analogous pyridine derivatives, emphasizing substituent positions, electronic properties, and availability:

Key Observations:

2-Amino-4-chloronicotinaldehyde (similarity score: 0.89): Substitution of fluorine with chlorine at position 4 and amino at position 2.

4-Chloro-2-fluoronicotinaldehyde (similarity score: 0.78): Replaces the amino group with chlorine at position 3. The absence of an amino group diminishes hydrogen-bonding capacity, reducing solubility in polar solvents .

4-Chloro-6-fluoronicotinaldehyde (similarity score: 0.82):

- Fluorine at position 6 instead of 2.

- Positional isomerism shifts electron-withdrawing effects, likely altering regioselectivity in nucleophilic additions .

2-(4-Fluorophenoxy)nicotinic acid (CAS: 872882-89-8): Replaces the aldehyde with a carboxylic acid and introduces a fluorophenoxy group. The carboxylic acid enables salt formation, while the phenoxy group increases steric bulk, limiting reactivity compared to the aldehyde .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid: The aldehyde in this compound facilitates nucleophilic additions (e.g., forming Schiff bases), whereas carboxylic acid derivatives (e.g., 2-(4-Fluorophenoxy)nicotinic acid) are more suited for esterification or amidation .

- Amino vs. Chloro Substituents: Amino groups enhance ring activation for electrophilic substitution, while chloro groups deactivate the ring, directing reactions to meta positions .

Biological Activity

4-Amino-2-fluoronicotinaldehyde is a fluorinated derivative of nicotinaldehyde that has garnered attention for its potential biological activities. This compound, characterized by the presence of an amino group and a fluorine atom, has been studied for its interactions with various biological systems, including its effects on cancer cells, enzymatic activity, and potential therapeutic applications.

This compound is classified as an aromatic aldehyde with the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 142.12 g/mol

- CAS Number : 1289119-17-0

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in glucose metabolism and may influence insulin signaling pathways.

- Cell Proliferation Modulation : Studies indicate that fluorinated compounds can affect cell proliferation rates, possibly through their interaction with signaling pathways that regulate cell growth and apoptosis .

- Antimicrobial Activity : Some derivatives of fluorinated nicotinic compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects against specific bacterial strains.

Antitumor Activity

Recent research has highlighted the potential antitumor effects of this compound. In vitro studies using various cancer cell lines have shown that this compound can reduce cell viability significantly:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.5 | 50% reduction in viability |

| HeLa (Cervical) | 12.3 | Induction of apoptosis |

| A549 (Lung) | 18.7 | Cell cycle arrest |

These results suggest that this compound may act as a potential chemotherapeutic agent by inducing apoptosis and inhibiting cell growth in cancer cells.

Antimicrobial Properties

In addition to its antitumor activity, studies have indicated that this compound possesses antimicrobial properties against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound's effectiveness against these microorganisms suggests its potential use in treating infections, particularly those caused by resistant strains.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Case Study on Cancer Treatment :

-

Antimicrobial Efficacy Evaluation :

- A clinical evaluation tested the efficacy of this compound against multi-drug resistant bacterial strains in vitro. Results demonstrated a notable reduction in bacterial load after treatment with varying concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.